beta-D-Glucose pentaacetate

Description

Significance and Role in Carbohydrate Chemistry

β-D-Glucose pentaacetate is a key building block in the chemical synthesis of glucose-containing oligosaccharides and glycoconjugates. biosynth.com Its high chemical stability and long shelf life make it a reliable starting material. biosynth.com In the presence of Lewis acids, it can act as a glycosyl donor for the creation of simple glycosides. biosynth.comscielo.br For more complex glycosylations, it can be converted into more reactive donors like glycosyl halides or thioglycosides. biosynth.com

The acetyl groups of β-D-glucose pentaacetate serve as protecting groups, preventing unwanted reactions at the hydroxyl groups of glucose during chemical synthesis. This allows for selective reactions at other parts of the molecule. chemimpex.com This property is crucial in the synthesis of various pharmaceutical compounds, where precise control over chemical reactions is necessary. nordmann.globalchemimpex.com

Furthermore, β-D-glucose pentaacetate is utilized in glycosylation reactions, which are fundamental for developing new drugs. nordmann.globalscielo.br It is also an important intermediate in the synthesis of other glucose derivatives, such as 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose and β-D-glucopyranose. herbs-tech.com The compound's ability to form stable derivatives also makes it a valuable reagent for the analysis of sugars and polysaccharides in complex mixtures. chemimpex.com

Table 1: Key Roles of β-D-Glucose Pentaacetate in Carbohydrate Chemistry

| Role | Description | Key References |

|---|---|---|

| Glycosyl Donor | In the presence of a Lewis acid, it donates a glucose molecule to an acceptor, forming a glycosidic bond. biosynth.comscielo.br | biosynth.comscielo.br |

| Synthetic Intermediate | Serves as a starting material for the synthesis of other glucose derivatives and complex carbohydrates. biosynth.comherbs-tech.com | biosynth.comherbs-tech.com |

| Protecting Group Source | The acetyl groups protect the hydroxyl groups of glucose, allowing for selective chemical modifications. chemimpex.com | chemimpex.com |

| Analytical Reagent | Used to create stable derivatives for the identification and quantification of carbohydrates. chemimpex.com | chemimpex.com |

Overview of Historical Research Trajectories

The study of β-D-glucose pentaacetate has a long history, intertwined with the development of carbohydrate chemistry. Early research focused on its synthesis and the characterization of its anomers, α- and β-D-glucose pentaacetate. acs.org A classic method for preparing α-D-glucose pentaacetate involves the anomerization of the β-anomer using acetic anhydride (B1165640) catalyzed by Lewis acids. chemrxiv.orgresearchgate.net

Historically, the conversion of β-D-glucose pentaacetate to its α-anomer was a significant area of investigation. M. L. Wolfrom and D. R. Husted reported one of the first instances of this anomerization under basic conditions. researchgate.net Over the years, various catalysts and reaction conditions have been explored to improve the efficiency and selectivity of this conversion. For instance, the use of iron(III) chloride as a mild and cost-effective catalyst for glycosylation reactions with peracetylated sugars like β-D-glucose pentaacetate has been reported. scielo.br

The reactivity of β-D-glucose pentaacetate compared to its α-anomer has also been a subject of study. It was found that β-D-glucose pentaacetate reacts faster with nucleophiles in the presence of Lewis acids. chemrxiv.orgresearchgate.netresearchgate.net This difference in reactivity has been exploited in various synthetic strategies.

Current Research Landscape and Emerging Trends

Current research continues to explore new applications and synthetic methodologies for β-D-glucose pentaacetate. One emerging trend is its use in the development of novel materials and pharmaceuticals. For instance, it has been investigated for its potential to stabilize the amorphous state of drugs, which can improve their bioavailability. aip.org

Recent studies have also focused on more efficient and environmentally friendly methods for its synthesis and modification. For example, imidazole (B134444) has been shown to promote the anomerization of β-D-glucose pentaacetate in the solid state at room temperature, offering a novel and efficient transformation method. researchgate.netresearchgate.net

Furthermore, derivatives of β-D-glucose pentaacetate are being explored for new applications. A derivative containing a triazole group has been developed as an efficient phase-selective gelator for oil spill recovery. researchgate.net Isotope-labeled versions, such as β-D-glucose pentaacetate-¹³C₆, are being used in biochemical reactions to trace metabolic pathways. medchemexpress.commedchemexpress.com

The compound is also being investigated for its biological activities. It has been used to explore the mechanism of insulin (B600854) secretion and shows potential as an insulin secretagogue. medchemexpress.commedchemexpress.comfishersci.fi Additionally, its α-anomer has demonstrated certain antimicrobial activities. synose.com

Table 2: Emerging Research Areas for β-D-Glucose Pentaacetate

| Research Area | Description of Trend | Key References |

|---|---|---|

| Drug Stabilization | Use as an additive to prevent the crystallization of active pharmaceutical ingredients (APIs) in their amorphous state. aip.org | aip.org |

| Green Chemistry | Development of solvent-free or more efficient catalytic methods for its synthesis and transformation. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Novel Materials | Synthesis of derivatives for applications such as oil spill remediation. researchgate.net | researchgate.net |

| Biochemical Probes | Use of isotope-labeled versions to study metabolic processes. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| Bioactivity Screening | Investigation of its role in biological processes like insulin secretion and its potential antimicrobial properties. medchemexpress.commedchemexpress.comfishersci.fisynose.com | medchemexpress.commedchemexpress.comfishersci.fisynose.com |

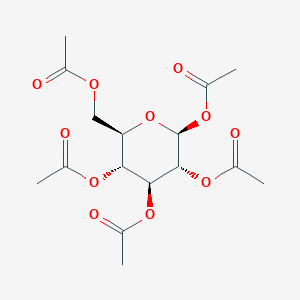

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose pentaacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

454.00 to 456.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 18 °C | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

604-69-3, 3891-59-6 | |

| Record name | β-D-Glucose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-glucose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOSE PENTAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V833P95COC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 °C | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Mechanisms for β D Glucose Pentaacetate

Acetylation of D-Glucose to β-D-Glucose Pentaacetate

The acetylation of D-glucose is a fundamental reaction in carbohydrate chemistry, yielding the peracetylated derivative, β-D-glucose pentaacetate. This transformation involves the esterification of all five hydroxyl groups of glucose.

Catalytic Approaches (e.g., Sodium Acetate (B1210297), Potassium Acetate)

The synthesis of β-D-glucose pentaacetate is commonly achieved through the acetylation of D-glucose using acetic anhydride (B1165640) in the presence of a basic catalyst. ysu.edu Sodium acetate is a frequently employed catalyst for this purpose. chemicalbook.comuhcl.edu The use of sodium acetate facilitates the reaction by activating the acetic anhydride and promoting the nucleophilic attack of the glucose hydroxyl groups. The reaction is often carried out by heating a mixture of D-glucose, acetic anhydride, and sodium acetate. google.comgoogle.com

One procedure involves adding D-glucose to a heated mixture of sodium acetate and acetic anhydride. uhcl.edu The reaction can be auto-catalyzed and may not require external heating once initiated. uhcl.edu Another approach involves refluxing a mixture of D-glucose, acetic anhydride, and sodium acetate in an organic solvent. google.com The use of a catalyst like sodium acetate is crucial for the reaction to proceed efficiently. ysu.edu

Role of Acetic Anhydride in the Acetylation Process

Acetic anhydride serves as the acetylating agent in the synthesis of β-D-glucose pentaacetate. doubtnut.com It reacts with all five hydroxyl groups of the glucose molecule, which include a primary alcohol and four secondary alcohols, to form ester linkages. ysu.edu This process, known as acetylation, replaces the hydrogen atom of each hydroxyl group with an acetyl group. doubtnut.com

Optimization of Reaction Conditions for High Yield and Purity

Optimizing the reaction conditions is critical for achieving high yield and purity of β-D-glucose pentaacetate. Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, and reaction time.

One method for efficient preparation involves using 5-10 moles of acetic anhydride per mole of D-glucose and performing the reaction in an organic solvent under reflux. google.com The amount of sodium acetate catalyst can range from 0.1 to 1 mole per mole of D-glucose. google.com A specific example yielding 77% of pure product involved refluxing D-glucose with acetic anhydride and sodium acetate in toluene (B28343) for 3 hours. google.com Another example using benzene (B151609) as a solvent for 1.5 hours resulted in a 73% yield. google.com

A different procedure describes heating anhydrous D-glucose with anhydrous sodium acetate and acetic anhydride at 100°C for 2-3 hours, which resulted in a 77% yield of β-D-glucose pentaacetate. chemicalbook.com After the reaction, the mixture is typically poured into ice water to precipitate the solid product and decompose any unreacted acetic anhydride. chemicalbook.comuhcl.edu

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| D-Glucose | 30.0 g | 30.0 g | 10.636 g |

| Acetic Anhydride | 100 ml | 142 ml | 150 ml |

| Sodium Acetate | 5.0 g | 3.0 g | 8.287 g (anhydrous) |

| Solvent | Toluene (250 ml) | Benzene (250 ml) | None |

| Temperature | Reflux | Reflux | 100 °C |

| Time | 3 hours | 1.5 hours | 2-3 hours |

| Yield | 77% google.com | 73% google.com | 77% chemicalbook.com |

Anomerization Studies of β-D-Glucose Pentaacetate

The anomerization of β-D-glucose pentaacetate to its more stable α-anomer is a significant reaction, often catalyzed by acids. researchgate.net The α-anomer exhibits greater stability under various acidic conditions that readily cause the dissociation of the β-form. researchgate.netchemrxiv.org This anomerization is a classic method for preparing α-D-glucose pentaacetate. researchgate.netamazonaws.com

Acid-Catalyzed Anomerization to α-Anomer

The conversion of the β-anomer to the α-anomer is typically facilitated by acid catalysts, with Lewis acids being particularly effective. researchgate.net This process involves the dissociation of the C1-acetoxy group. cdnsciencepub.com

A variety of Lewis acids have been shown to catalyze the anomerization of β-D-glucose pentaacetate.

Stannic Chloride (SnCl₄): The stannic chloride-catalyzed anomerization in chloroform (B151607) is specific to the C1-acetoxy group and proceeds through the formation of carbonium ion intermediates. cdnsciencepub.comcdnsciencepub.com The initial step is a rapid dissociation involving the participation of the C2-acetoxy group to form a resonance-stabilized carbonium ion. cdnsciencepub.comcdnsciencepub.com The α-anomer is significantly more stable than the β-anomer under these conditions. cdnsciencepub.comcdnsciencepub.com Studies have shown that SnCl₄ can lead to a 9:1 ratio of α:β anomers after 24 hours at 40°C.

Aluminum Chloride (AlCl₃): Aluminum chloride is another Lewis acid that can be used to catalyze this anomerization.

Zinc Chloride (ZnCl₂): Zinc chloride is also utilized as a Lewis acid catalyst in the anomerization of β-D-glucose pentaacetate. reddit.com It is known to catalyze the formation of the α-anomer from D-glucose and acetic anhydride. reddit.com The mercaptolysis of glucose pentaacetates in the presence of zinc chloride provides insights into the reaction mechanism. cdnsciencepub.com

Boron Trifluoride Etherate (BF₃·OEt₂): Boron trifluoride etherate is an effective catalyst for producing anomers of glucose pentaacetate. It has been used in the stereospecific synthesis of aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosides from β-D-glucose pentaacetate, indicating its ability to influence the anomeric center. researchgate.netrug.nl

Titanium Tetrachloride (TiCl₄): Titanium tetrachloride promotes a faster β to α rearrangement compared to some other Lewis acids. However, it can also lead to the formation of chlorinated byproducts. The reaction of the β-anomer with TiCl₄ is extremely fast, initially yielding tetraacetyl-β-D-glucopyranosyl chloride, which then rearranges to the α-form. cdnsciencepub.comcdnsciencepub.com Research indicates that TiCl₄ can also promote the anomerization of various O- and S-glycosides. chemrxiv.orgchemrxiv.org An 8:2 α:β ratio has been observed after 3 hours at 40°C.

| Lewis Acid Catalyst | Typical Conditions | Observed α:β Ratio | Key Observations |

| Stannic Chloride (SnCl₄) | 40°C, 24 h, Chloroform cdnsciencepub.com | 9:1 | Forms a stable α-anomer. cdnsciencepub.com |

| Aluminum Chloride (AlCl₃) | - | - | Used as a catalyst for anomerization. |

| Zinc Chloride (ZnCl₂) | - | - | Catalyzes anomerization. reddit.com |

| Boron Trifluoride Etherate (BF₃·OEt₂) | - | - | Used to produce anomers. |

| Titanium Tetrachloride (TiCl₄) | 40°C, 3 h | 8:2 | Faster rearrangement but can form chlorinated byproducts. |

Proposed Carbonium Ion Intermediates and Resonance Stabilization

The acid-catalyzed anomerization proceeds through the formation of a carbonium ion intermediate. cdnsciencepub.comcdnsciencepub.com The initial and rapid step in the conversion of the β-anomer to the α-anomer is the dissociation of the C1-acetoxy group, which is facilitated by the participation of the neighboring C2-acetoxy group. cdnsciencepub.comcdnsciencepub.com This participation leads to the formation of a resonance-stabilized carbonium ion. cdnsciencepub.comcdnsciencepub.com The stability of this intermediate is a key factor driving the reaction. The subsequent rearrangement of this ion is considered the rate-controlling step, leading to ions that can recombine with an acetate ion to form the more stable α-acetate. cdnsciencepub.comcdnsciencepub.com The α-anomer exhibits high stability towards various acidic reagents that readily cause the dissociation of the β-form. cdnsciencepub.comcdnsciencepub.com

The process involves the cleavage of the C1-OAc bond, forming a resonance-stabilized carbonium ion, followed by the recombination of the acetate ion, which results in a stereochemical inversion to yield the α-anomer. Studies using ¹⁴C-labeling have confirmed the complete dissociation of the C1-acetoxy bond during anomerization.

Stereochemical Considerations and Neighboring-Group Effects (C2-acetoxy group participation)

The stereochemical outcome of many reactions involving β-D-glucose pentaacetate is directed by the neighboring-group participation of the C2-acetoxy group. nih.govfrontiersin.org This phenomenon is crucial in glycosylation reactions, where the C2-acetyl group assists in the departure of the anomeric leaving group, leading to the formation of a stable dioxolenium ion intermediate. nih.govfrontiersin.orgacs.org This intermediate effectively shields one face of the pyranose ring, compelling the incoming nucleophile to attack from the opposite side. nih.govrsc.org This directed attack results in the stereoselective formation of 1,2-trans glycosides. nih.govfrontiersin.orgrsc.org

For instance, in the Koenigs-Knorr reaction, the C2-acetate group participates in the displacement of the anomeric bromide, forming an acetoxonium ion. This intermediate then undergoes nucleophilic attack by an alcohol, leading exclusively to the formation of a β-glycoside. nih.govlibretexts.org This neighboring-group participation is a common and powerful tool in carbohydrate chemistry for controlling stereochemistry at the anomeric center. libretexts.orgbeilstein-journals.org The stability of the α-anomer's axial C1-OAc group provides steric protection against nucleophiles, contributing to its higher stability compared to the β-anomer.

Base-Promoted Anomerization of β-D-Glucose Pentaacetate

While acid-catalyzed methods are common, the anomerization of β-D-glucose pentaacetate can also be promoted by bases, though this approach has been less frequently reported due to concerns about side reactions and efficiency. amazonaws.comchemrxiv.orgresearchgate.net

Imidazole-Promoted Anomerization in Solution and Solid State

Recent studies have demonstrated that imidazole (B134444) can efficiently promote the anomerization of β-D-glucose pentaacetate to the α-anomer at room temperature, both in organic solvents and in the solid state. amazonaws.comchemrxiv.orgchemrxiv.org This method is notable for its mild conditions and high conversion rates. amazonaws.comchemrxiv.org The reaction can proceed to full conversion, even in the solid state, after simple mixing of the reactants. chemrxiv.orgchemrxiv.orgresearchgate.net This solid-state anomerization is unprecedented and offers a potentially more sustainable and efficient route for stereoselective anomerization. amazonaws.comchemrxiv.org

The efficiency of the imidazole-promoted anomerization is influenced by the reaction conditions. For example, using a 2:1 molar ratio of imidazole to β-D-glucose pentaacetate in anhydrous dichloromethane (B109758) can lead to over 90% conversion to the α-anomer within an hour. chemrxiv.orgchemrxiv.org The reaction has also been shown to be effective in converting mixtures of α and β anomers to the pure α-form. amazonaws.comchemrxiv.org

Mechanistic Hypotheses: Inter/Intramolecular Acyl Transfer

The mechanism of imidazole-promoted anomerization is thought to involve acyl transfer. chemrxiv.orgchemrxiv.orgresearchgate.net One proposed mechanism involves the nucleophilic attack of imidazole on the acetyl group at the anomeric carbon (C1) of β-D-glucose pentaacetate. chemrxiv.org This can proceed through either an intermolecular or intramolecular pathway.

In the intermolecular acyl transfer hypothesis, one molecule of imidazole acts as a nucleophile, attacking the C1-acetyl group, while a second imidazole molecule may stabilize the carbonyl oxygen. chemrxiv.orgresearchgate.net This leads to the formation of an N-acetylimidazolium intermediate and a glucose hemiacetal anion. chemrxiv.orgresearchgate.net Subsequent ring-opening to an aldehyde intermediate, followed by ring-closure and re-acetylation, results in the formation of the α-anomer. chemrxiv.orgchemrxiv.org The detection of N-acetylimidazole in some studies supports this pathway. chemrxiv.orgresearchgate.net

An alternative intramolecular acyl transfer mechanism has also been proposed. chemrxiv.org In this model, after the initial attack of imidazole on the C1-acetyl group, the resulting intermediate facilitates the transfer of the acetyl group to another hydroxyl group on the sugar ring, leading to an anomeric alkoxide. This is followed by ring opening and closing to the more stable α-configuration before the acetyl group is transferred back to the anomeric position.

Evidence suggests that a bis-imidazole system, where two imidazole molecules act in concert, may be involved, promoting the reaction through either inter- or intramolecular acyl transfer pathways. chemrxiv.orgresearchgate.net The free nucleophilic amine part of imidazole is essential for the reaction, as N-substituted imidazoles like 1-butyl imidazole are inactive. amazonaws.comchemrxiv.orgresearchgate.net

Influence of Water and Molecular Sieves on Reaction Efficiency

The imidazole-promoted anomerization is highly sensitive to the presence of water. amazonaws.comchemrxiv.orgchemrxiv.org Moisture can significantly inhibit the reaction and lead to inconsistent conversion yields. amazonaws.comresearchgate.net The presence of protons appears to inhibit the anomerization, as demonstrated by the lack of reaction when using imidazole hydrogen chloride as a promoter. amazonaws.comresearchgate.net

To ensure reproducible and high yields, the reaction is typically carried out in the presence of activated 4Å molecular sieves. amazonaws.comchemrxiv.orgchemrxiv.org The molecular sieves act as a desiccant, effectively removing trace amounts of water from the reaction mixture. chemrxiv.org While the reaction can proceed without molecular sieves, the rate is slower. chemrxiv.orgchemrxiv.org It has been suggested that the pores of the molecular sieves may also contribute to the generation of a more reactive amorphous state of the reactants in solid-state reactions. chemrxiv.org

Derivatization Reactions Involving β-D-Glucose Pentaacetate

β-D-Glucose pentaacetate is a versatile starting material for the synthesis of a wide range of glucose derivatives. chemimpex.com Its fully acetylated structure enhances its solubility in organic solvents, facilitating various chemical transformations. chemimpex.comlibretexts.org

One of the most common derivatization reactions is glycosylation , where β-D-glucose pentaacetate acts as a glycosyl donor to introduce a glucose moiety into another molecule, typically an alcohol or phenol. libretexts.org These reactions are often catalyzed by Lewis acids and, as previously discussed, the stereochemical outcome is controlled by the neighboring group participation of the C2-acetyl group to yield 1,2-trans-glycosides. nih.gov

β-D-Glucose pentaacetate can also be converted into other valuable glycosyl donors. For example, treatment with hydrogen bromide (HBr) yields tetraacetyl-α-D-glucopyranosyl bromide , a key intermediate in the Koenigs-Knorr synthesis of glycosides. libretexts.orgnih.gov Similarly, reaction with other reagents can produce glycosyl fluorides or thioglycosides. beilstein-journals.org

The acetyl groups of β-D-glucose pentaacetate can be selectively removed. For instance, selective deacetylation at the anomeric position can be achieved using reagents like ammonium (B1175870) acetate, yielding 2,3,4,6-tetra-O-acetyl-D-glucopyranose. nih.govmdpi.com This tetra-acetylated glucose can then be further functionalized at the free anomeric hydroxyl group. Complete deacetylation under basic or acidic conditions regenerates glucose.

Furthermore, β-D-glucose pentaacetate can be used in the synthesis of S-glycosyl phosphorothioates and other thio-derivatives, which are of interest in medicinal chemistry. knu.edu.af The reactivity of the anomeric center allows for the introduction of various functional groups, making β-D-glucose pentaacetate a cornerstone in synthetic carbohydrate chemistry. nih.gov

Table of Research Findings on Imidazole-Promoted Anomerization

| Parameter | Condition | Outcome | Reference |

| Solvent Effects | Anhydrous Dichloromethane | >90% conversion | chemrxiv.orgchemrxiv.org |

| Anhydrous Acetone | High conversion | amazonaws.com | |

| Protic Solvents (e.g., Ethanol) | Moderate yield | researchgate.net | |

| Catalyst Loading | Imidazole:Glucose Pentaacetate (2:1) | >90% yield | amazonaws.comchemrxiv.org |

| Imidazole:Glucose Pentaacetate (1:1) | Lower conversion (~40-69%) | amazonaws.comchemrxiv.org | |

| Role of Water | Presence of moisture | Inconsistent and lower yields | amazonaws.comresearchgate.net |

| Addition of 4Å Molecular Sieves | Consistent and high yields | amazonaws.comchemrxiv.orgchemrxiv.org | |

| Reaction State | Solid State (after pre-mixing) | Full conversion | amazonaws.comchemrxiv.orgchemrxiv.org |

| Mechanism Probe | 1-Butyl Imidazole (N-substituted) | No reaction | amazonaws.comchemrxiv.orgresearchgate.net |

| Imidazole Hydrochloride | No reaction | amazonaws.comresearchgate.net |

Glycosylation Reactions

Glycosylation, the formation of a glycosidic bond, is a fundamental reaction in carbohydrate chemistry. β-D-Glucose pentaacetate serves as a common glycosyl donor, a molecule that provides the sugar moiety in the formation of glycosides. biosynth.com

β-D-Glucose pentaacetate is extensively used in the synthesis of O-glycosides, including commercially significant compounds like methylarbutin (B1676437) and various phenolic glycosides. indofinechemical.comnih.gov The synthesis of these compounds often involves the reaction of β-D-glucose pentaacetate with a phenolic acceptor in the presence of a Lewis acid catalyst.

One common method for the synthesis of phenolic glycosides is the direct fusion of β-D-glucose pentaacetate with phenols at elevated temperatures in the presence of catalysts like zinc chloride (ZnCl₂) or p-toluenesulfonic acid. mdpi.com However, this method can sometimes lead to undesired byproducts. mdpi.com A more controlled approach involves the use of Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) which can promote the glycosylation of phenols with high yield and β-stereoselectivity. mdpi.comrsc.org For instance, the reaction of β-D-glucose pentaacetate with hydroquinone (B1673460) monomethyl ether (4-methoxyphenol) in the presence of a suitable catalyst yields methylarbutin. libretexts.org

The synthesis of 3-tert-butyl-4-hydroxyphenyl D-glycopyranosides has been achieved by reacting β-D-pentaacetyl-glucose with tert-butylhydroquinone. nih.gov Another example is the synthesis of 4-hydroxyphenyl-beta-glucoside tetraacetate, a key intermediate for β-arbutin, from β-D-glucose pentaacetate and hydroquinone. google.com

Table 1: Examples of Phenolic Glycoside Synthesis using β-D-Glucose Pentaacetate

| Glycoside Product | Phenolic Acceptor | Catalyst/Reagents | Reference |

| Methylarbutin | p-Methoxyphenol | HBr, Ag₂O | libretexts.org |

| 4-Hydroxyphenyl-beta-glucoside tetraacetate | Hydroquinone | Zinc chloride | google.com |

| 3-tert-Butyl-4-hydroxyphenyl D-glycopyranosides | tert-Butylhydroquinone | Not specified | nih.gov |

β-D-Glucose pentaacetate is a cornerstone as a glycosyl donor in the synthesis of more complex carbohydrates and glycoconjugates. biosynth.com While it can be used directly in the presence of Lewis acids for simple glycosylations, it is often converted into more reactive glycosyl donors, such as glycosyl halides or thioglycosides, for more intricate syntheses. biosynth.comresearchgate.net This conversion allows for a wider range of reaction conditions and coupling partners, facilitating the construction of oligosaccharides and other complex carbohydrate structures. The stability and ease of handling of β-D-glucose pentaacetate make it an excellent precursor for these more reactive species. biosynth.com

Achieving stereoselectivity, particularly the formation of β-glycosides (1,2-trans-glycosides), is a critical aspect of glycosylation. The presence of the acetyl group at the C-2 position of β-D-glucose pentaacetate plays a crucial role in directing the stereochemical outcome of the glycosylation reaction through neighboring group participation. scielo.br

In a typical Lewis acid-catalyzed glycosylation, the reaction proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate. The C-2 acetoxy group can participate in this intermediate, forming a cyclic dioxolenium ion. scielo.br This intermediate shields the α-face of the anomeric carbon, forcing the incoming nucleophile (the alcohol acceptor) to attack from the β-face, resulting in the formation of the β-glycoside with high stereoselectivity. libretexts.org This phenomenon is a key principle in the Koenigs-Knorr reaction and similar glycosylation methods. libretexts.orglibretexts.org

Iron(III) chloride (FeCl₃) has been demonstrated as an efficient and mild catalyst for the stereoselective glycosylation of β-D-glucose pentaacetate with various alcohols, consistently producing the 1,2-trans-glycoside. scielo.br Similarly, the use of boron trifluoride etherate in conjunction with an organic base can also lead to high β-stereoselectivity in the glycosylation of phenols. mdpi.com

Use as Glycosyl Donor in Complex Carbohydrate Synthesis

Reactions with Halogenating Agents (e.g., HBr, Phosphorus Pentachloride)

The reaction of β-D-glucose pentaacetate with halogenating agents is a fundamental transformation for the preparation of highly reactive glycosyl halides. These halides are versatile intermediates for subsequent glycosylation reactions.

A widely used method is the reaction of β-D-glucose pentaacetate with a solution of hydrogen bromide (HBr) in acetic acid. orgsyn.orgmaynoothuniversity.ie This reaction proceeds with the replacement of the anomeric acetyl group with a bromine atom, yielding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose). orgsyn.orgresearchgate.net This product is typically obtained in high yield and serves as a key intermediate in the Koenigs-Knorr synthesis of glycosides. libretexts.orglibretexts.org The α-anomer is the predominant product due to thermodynamic control.

Another halogenating agent that can be employed is phosphorus pentachloride (PCl₅). While less common for the direct conversion of the pentaacetate, it is a powerful reagent for chlorination reactions in carbohydrate chemistry. The reaction of β-d-glucose pentaacetate with thionyl chloride can also be used to synthesize the corresponding β-acetyl chloride. acs.org

Table 2: Halogenation Reactions of β-D-Glucose Pentaacetate

| Halogenating Agent | Product | Significance | Reference |

| Hydrogen Bromide (HBr) in Acetic Acid | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Key intermediate for Koenigs-Knorr glycosylation | orgsyn.orgmaynoothuniversity.ie |

| Thionyl Chloride | Tetraacetylated β-acetyl chloride | Intermediate for fluorinated carbohydrates | acs.org |

Formation of Branched-Chain Alkyl Glucosides and Thioglucopyranosides

β-D-Glucose pentaacetate is a precursor for the synthesis of specialized glucosides, including branched-chain alkyl glucosides and thioglucopyranosides, which can exhibit interesting properties such as liquid crystal behavior. synose.com

The synthesis of branched-chain alkyl glucosides can be achieved through BF₃·Et₂O-mediated glycosylation of β-D-glucose pentaacetate with the corresponding branched-chain alcohol. rsc.org For example, glycosylation with 2-chloroethanol (B45725) or 3-chloro-1-propanol (B141029) can be a first step in creating more complex structures. rsc.org

Thioglucopyranosides, where the anomeric oxygen is replaced by a sulfur atom, are also synthesized from β-D-glucose pentaacetate. One approach involves converting the pentaacetate to the corresponding glycosyl bromide, followed by reaction with a thiol or a thiolate salt. A more direct method for the synthesis of β-thioglycosides involves replacing the anomeric acetyl group with a thiol using a reagent like Lawesson's reagent, which may require specific Lewis acids like FeCl₃ to improve yields. The synthesis of the β-thiol from glucose pentaacetate is a key step in the preparation of oxathiane glycosyl donors. ru.nl

Deacetylation Reactions

The removal of the acetyl protecting groups, or deacetylation, is a crucial final step in many synthetic sequences to obtain the free carbohydrate. Deacetylation of β-D-glucose pentaacetate can be achieved under various conditions.

A common and effective method for complete deacetylation is the Zemplén deacetylation, which involves treating the acetylated sugar with a catalytic amount of sodium methoxide (B1231860) in methanol. This transesterification reaction is typically clean and proceeds in high yield. mpg.de

Selective deacetylation, particularly at the anomeric position, is also a valuable transformation. This can be achieved using specific reagents and conditions. For example, treating β-D-glucose pentaacetate with aluminum chloride (AlCl₃) at elevated temperatures can lead to the selective removal of the anomeric acetyl group, yielding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.comnih.gov Enzymatic methods, using lipases such as Candida antarctica lipase (B570770) B (CAL-B), have also been developed for the highly selective deacetylation of the anomeric position. acs.org Furthermore, acetyl xylan (B1165943) esterases have been shown to catalyze the stepwise deacetylation of glucose pentaacetate. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of beta-D-glucose pentaacetate, offering detailed insights into its atomic arrangement.

¹H NMR for Anomeric Configuration Determination

Proton NMR (¹H NMR) is particularly crucial for distinguishing between the α and β anomers of glucose pentaacetate. The key to this differentiation lies in the chemical shift and the coupling constant of the anomeric proton (H-1). In the β-anomer, the anomeric proton is in a trans-diaxial orientation with respect to the proton on the adjacent carbon (H-2). This arrangement results in a larger coupling constant (J-value), typically around 7-8 Hz. nih.gov For instance, a study reported a J-value of 8.0 Hz for the anomeric proton of a this compound derivative. mpg.de In contrast, the α-anomer exhibits a smaller coupling constant of about 2.7 Hz due to the gauche relationship between H-1 and H-2. magritek.com The chemical shift of the anomeric proton in the β-anomer typically appears further upfield compared to the α-anomer.

Interactive Table: ¹H NMR Data for Anomeric Protons of Glucose Pentaacetate Anomers

| Anomer | Anomeric Proton (H-1) Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| β-D-Glucose Pentaacetate | ~5.68-6.29 | ~7.2-8.0 |

| α-D-Glucose Pentaacetate | ~6.07-6.33 | ~2.7-4.1 |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each carbon atom in the molecule gives a distinct signal, allowing for a complete assignment of the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the anomeric carbon (C-1) of the β-anomer typically resonates at a different chemical shift compared to the α-anomer. In one study, the C-1α of a glucose pentaacetate derivative was observed at 89.2 ppm. nih.gov The carbonyl carbons of the five acetate (B1210297) groups also show characteristic signals in the downfield region of the spectrum, generally between 169 and 171 ppm. nih.gov

Interactive Table: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | ~89.2 |

| C-2 | ~69.3 |

| C-3 | ~69.98 |

| C-4 | ~68.05 |

| C-5 | ~69.97 |

| C-6 | ~61.6 |

| Carbonyl (C=O) | ~169.8-171.0 |

| Methyl (CH₃) | ~20.6-21.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information. chemimpex.comnih.govnist.gov The molecular weight of this compound is 390.34 g/mol . nih.govnist.govsynose.com Electron ionization (EI) mass spectrometry of glucose pentaacetate typically does not show a prominent molecular ion peak due to the lability of the molecule. Instead, the spectrum is characterized by a series of fragment ions resulting from the loss of acetyl groups and other neutral fragments.

X-ray Diffraction Studies for Solid-State Structure and Crystallization Behavior

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. aip.orgresearchgate.net These studies have revealed that both α and β anomers of glucose pentaacetate crystallize in the same space group. aip.org However, the kinetics of crystallization from the amorphous state can differ between the two anomers. aip.orgresearchgate.net Time-dependent X-ray diffraction studies have been employed to monitor the crystallization process, showing that it can take several days for the compounds to crystallize from an amorphous phase. aip.org Furthermore, research has shown that an equimolar mixture of the α and β anomers exhibits a significantly suppressed tendency to crystallize compared to the pure anomers, a finding with potential applications in stabilizing the amorphous state of pharmaceuticals. aip.orgresearchgate.net

Dielectric Spectroscopy for Molecular Dynamics in Amorphous Phases

Dielectric spectroscopy is utilized to investigate the molecular dynamics of this compound in its amorphous or glassy state. aip.orgresearchgate.netresearchgate.net This technique measures the response of the material to an applied electric field over a range of frequencies and temperatures. These studies have provided insights into the glass transition temperature, molecular mobility, and relaxation processes of amorphous this compound. aip.orgresearchgate.net Researchers have compared the molecular dynamics of pure α and β anomers and their mixtures, finding that while their dynamics are very similar, their crystallization behavior is markedly different. aip.orgresearchgate.net

Chromatographic Techniques (e.g., HPLC, GC, TLC) for Purity and Reaction Monitoring

A variety of chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and analysis of this compound and its derivatives. mpg.de Reversed-phase HPLC, often with a C18 column, is a common method for separating these compounds. mpg.de

Gas Chromatography (GC): GC is another technique used to determine the purity of this compound. thermofisher.com Purity levels of greater than 97.5% or even 99% are often specified for commercial samples. thermofisher.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions involving this compound. mpg.denih.govnsf.gov By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of products can be visualized, often with the aid of a staining agent. nih.govnsf.gov

Biological and Biomedical Research Applications of β D Glucose Pentaacetate

Research on Insulin (B600854) Secretion and Glucose Metabolism

β-D-Glucose pentaacetate, an acetylated derivative of glucose, has been a subject of significant interest in biomedical research, particularly in the study of insulin secretion and glucose metabolism. Its unique properties allow for the investigation of cellular mechanisms independent of metabolic pathways typically associated with glucose.

Research has demonstrated that β-D-glucose pentaacetate stimulates the release of insulin from pancreatic islets. fishersci.fipharmaffiliates.com Studies using rat pancreatic islets have shown that both α- and β-anomers of D-glucose pentaacetate can augment insulin release. nih.gov In the presence of succinic acid dimethyl ester, both α- and β-D-glucose pentaacetate at a concentration of 1.7 mM were found to enhance insulin secretion to nearly the same degree. nih.gov This response was notably greater than that produced by unesterified D-glucose at the same concentration. nih.gov

Further investigations have confirmed the positive insulinotropic action of β-D-glucose pentaacetate in islets from both normal and diabetic rats. spandidos-publications.com In diabetic Goto-Kakizaki rats, the increase in insulin output prompted by β-D-glucose pentaacetate (1.7 mmol/l) in the presence of succinic acid dimethyl ester was not lower, and in some cases higher, than in normal rats. spandidos-publications.com This suggests its potential as a tool for studying insulin secretion mechanisms, even in pathological states. spandidos-publications.com The compound is used to explore the mechanisms of insulin secretion, acting as a secretagogue. fishersci.fimedchemexpress.com

The insulinotropic effects of β-D-glucose pentaacetate are often compared with its anomer, α-D-glucose pentaacetate, and other sugar esters to understand the structure-activity relationship. physiology.org Studies have shown that while both anomers stimulate insulin release, α-D-glucose pentaacetate is sometimes slightly more potent. medchemexpress.comphysiology.org However, in some experimental conditions, the difference in potency was not statistically significant. physiology.org For instance, in the presence of either D-glucose or L-leucine, both anomers significantly increased insulin release. physiology.org In contrast, the β-anomer of L-glucose pentaacetate was found to be much less potent. physiology.org

The effects also differ from other hexose (B10828440) esters. For example, α-D-galactose pentaacetate has been shown to inhibit glucose-stimulated insulin release, while its β-anomer had no effect. nih.gov This highlights that the insulinotropic action is not solely due to the catabolism of the carbohydrate part of the molecule but likely involves a direct interaction with a receptor system that exhibits anomeric specificity. nih.govspandidos-publications.com Unlike β-D-glucose pentaacetate, compounds such as acetate (B1210297), methyl acetate, ethyl acetate, and the pentaacetates of α- and β-D-galactose failed to stimulate insulin release on their own. physiology.orgnih.gov

Table 1: Comparative Effects of Hexose Esters on Insulin Release in Rat Pancreatic Islets

| Compound (1.7 mM) | Condition | Effect on Insulin Release | Reference |

|---|---|---|---|

| β-D-Glucose Pentaacetate | With Succinic Acid Dimethyl Ester (10.0 mM) | Augmentation | nih.gov |

| α-D-Glucose Pentaacetate | With Succinic Acid Dimethyl Ester (10.0 mM) | Augmentation | nih.gov |

| α-D-Galactose Pentaacetate | With Succinic Acid Dimethyl Ester (10.0 mM) | Inhibition | nih.gov |

| β-D-Galactose Pentaacetate | With Succinic Acid Dimethyl Ester (10.0 mM) | No Effect | nih.gov |

| β-L-Glucose Pentaacetate | With L-leucine (10.0 mM) | Less potent augmentation than D-enantiomers | physiology.org |

The insulin-releasing action of β-D-glucose pentaacetate is believed to occur through a mechanism that does not depend on its metabolism. nih.govresearchgate.net Research suggests that the ester acts directly on a yet-to-be-identified receptor system in pancreatic B-cells. nih.govphysiology.orgphysiology.org This interaction is thought to initiate a cascade of events similar to those triggered by nutrient secretagogues but through a different primary mechanism. nih.gov

The proposed mechanism involves a decrease in the potassium ion (K+) conductance of the B-cell plasma membrane. nih.govphysiology.orgphysiology.org This reduction in K+ efflux leads to the depolarization of the plasma membrane. researchgate.net Membrane depolarization, in turn, activates voltage-dependent calcium channels, leading to an influx of calcium ions (Ca2+) and an increase in the intracellular calcium concentration. nih.gov This rise in cytosolic Ca2+ is a critical trigger for the exocytosis of insulin-containing granules. nih.govdiabetesjournals.org This process results in the induction of electrical activity in the B-cells, which is a hallmark of secretagogue action. nih.govresearchgate.netphysiology.orgphysiology.org This direct effect on ion channels bypasses the need for the compound to be metabolized to generate ATP, which is the typical pathway for glucose-stimulated insulin secretion. nih.govdiabetesjournals.org

Studies have investigated the interaction of β-D-glucose pentaacetate with the metabolic pathways of other nutrients in pancreatic islets. Research indicates that while its own catabolism is not the driver of its insulinotropic action, it can influence the breakdown of other substances. nih.govphysiology.org

In experiments using rat pancreatic islets, β-D-galactose pentaacetate, a similar compound, was found to significantly decrease the conversion of D-[5-³H]glucose to ³HOH and the conversion of D-[U-¹⁴C]glucose to ¹⁴C-labeled acidic metabolites and amino acids. physiology.org This suggests an inhibitory effect on glucose metabolism. Similarly, β-L-glucose pentaacetate was shown to inhibit the incorporation of L-[4-³H]phenylalanine into peptides in islets stimulated by D-glucose or L-leucine, indicating an interference with protein biosynthesis. physiology.org However, it did not significantly affect the oxidation of D-[U-¹⁴C]glucose. physiology.org Furthermore, β-L-glucose pentaacetate was found to reduce the insulin release stimulated by α-D-glucose pentaacetate, pointing to a complex interaction between these esters. physiology.org

Table 2: Effect of β-D-Galactose Pentaacetate (1.7 mM) on D-Glucose (8.3 mM) Metabolism in Rat Islets

| Metabolic Pathway | Effect | Reference |

|---|---|---|

| D-[5-³H]glucose conversion to ³HOH | Significant Decrease | physiology.org |

| D-[U-¹⁴C]glucose conversion to ¹⁴C-labeled acidic metabolites | Significant Decrease | physiology.org |

| D-[U-¹⁴C]glucose conversion to ¹⁴C-labeled amino acids | Significant Decrease | physiology.org |

| D-[U-¹⁴C]glucose oxidation | No significant effect | physiology.org |

Cellular and Molecular Mechanisms of Action (e.g., K+ conductance, membrane depolarization, electrical activity)

Drug Development and Pharmaceutical Research Applications

Beyond its use in metabolic research, β-D-glucose pentaacetate serves as a crucial building block in the synthesis of more complex molecules for pharmaceutical applications.

β-D-Glucose pentaacetate is widely used as a key intermediate in organic synthesis, particularly in carbohydrate chemistry. chemimpex.comnordmann.global Its acetyl groups act as protecting groups, allowing for selective chemical reactions on the glucose molecule. chemimpex.com This property makes it a valuable precursor for the synthesis of glycosides and other carbohydrate derivatives that are being investigated for therapeutic benefits. chemimpex.com

The compound is a fundamental starting material for creating glycosylation donors, such as glycosyl halides, which are highly reactive intermediates used to form glycosidic bonds in the synthesis of oligosaccharides and glycoconjugates. It is also employed in the synthesis of various pharmaceutical compounds and prodrugs designed to improve properties like bioavailability. chemimpex.com For example, it can be used to synthesize galactosylated aspirin (B1665792) prodrugs or as a synthon for other bioactive materials. synose.comresearchgate.net Its role as a versatile chemical intermediate is critical for the development of new drugs and for facilitating research into the biological roles of carbohydrates. chemimpex.comnordmann.global

Investigation of Bioavailability and Therapeutic Efficacy Enhancement

β-D-Glucose pentaacetate is utilized in drug development for the synthesis of various pharmaceutical compounds. chemimpex.com It is particularly valuable in the creation of prodrugs, which are designed to improve the bioavailability and therapeutic effectiveness of medications. chemimpex.com The addition of five acetyl groups to the glucose molecule enhances its lipophilicity, which may influence its interactions with biological membranes and receptors. Glycosylation of pharmaceuticals is a strategy that can improve their bioavailability. synose.com

The unique chemical properties of β-D-glucose pentaacetate allow for the design of new carriers or enhancers for delivering therapeutic agents, potentially leading to better bioavailability and efficacy. lookchem.com Its structure enables selective reactions, which can facilitate the development of novel compounds with potential therapeutic benefits. chemimpex.com

Anti-cancer Research (e.g., inhibition of cancer cell proliferation)

Glycoconjugation, the process of attaching a carbohydrate to another molecule, is a promising strategy for specifically targeting cancer cells. nih.gov Cancer cells have a high demand for glucose to support their rapid growth and proliferation, a phenomenon known as the "Warburg effect". nih.gov This leads to an overexpression of glucose transporters, such as GLUT1, on the surface of cancer cells. nih.goverpublications.com

Researchers have explored the use of β-D-glucose pentaacetate to create glucose-conjugated compounds that can be selectively taken up by cancer cells through these transporters. nih.goverpublications.com In one study, coumarin-pyrazoline derivatives were conjugated with glucose using β-D-glucose pentaacetate. erpublications.com The resulting O-glycosylated compounds showed significantly lower IC50 values (a measure of inhibitory concentration) against MCF-7 and SKG cancer cell lines compared to their non-glycosylated counterparts, indicating enhanced cytotoxic effects. erpublications.comresearchgate.net For instance, one of the O-glycosylated compounds demonstrated a potent cytotoxic activity against the MCF-7 cancer cell line with an IC50 of 2.47 µg/ml. researchgate.net

Another area of research involves a related compound, penta-1,2,3,4,6-O-galloyl-beta-D-glucose (PGG), a naturally occurring gallotannin. nih.gov Studies have shown that PGG can induce apoptosis (programmed cell death) and cell cycle arrest in human prostate cancer cells. nih.gov In LNCaP prostate cancer cells, PGG's induction of apoptosis was linked to the activation of the p53 tumor suppressor pathway. nih.gov In DU145 prostate cancer cells, PGG was found to inhibit the phosphorylation of STAT3, a protein associated with cancer cell survival and proliferation, and down-regulate its target genes. nih.gov Furthermore, in an in vivo study, PGG significantly inhibited the growth of DU145 xenograft tumors in mice. nih.gov

Table 1: Research Findings on the Anti-cancer Activity of β-D-Glucose Pentaacetate Derivatives

| Cell Line | Compound Type | Key Findings |

|---|---|---|

| MCF-7 (Breast cancer) | O-glycosylated coumarin-pyrazoline | Significantly lower IC50 values compared to non-glycosylated compounds. erpublications.comresearchgate.net |

| SKG (Cancer cell line) | O-glycosylated coumarin-pyrazoline | Enhanced cytotoxic effects observed with glycosylated derivatives. erpublications.comresearchgate.net |

| LNCaP (Prostate cancer) | Penta-1,2,3,4,6-O-galloyl-beta-D-glucose (PGG) | Induced G1- and S-phase arrests and caspase-mediated apoptosis via p53 activation. nih.gov |

| DU145 (Prostate cancer) | Penta-1,2,3,4,6-O-galloyl-beta-D-glucose (PGG) | Induced caspase-mediated apoptosis associated with inhibition of STAT3 phosphorylation. nih.gov |

Antimicrobial Research and Bioactivity Studies

Evaluation of Antimicrobial Activities against Various Pathogens (e.g., Shigella dysenteriae, Candida albicans, Staphylococcus)

β-D-Glucose pentaacetate has demonstrated antimicrobial properties against a range of pathogens. synose.comlookchem.com It has shown activity against more than ten kinds of bacteria, including Shigella dysenteriae and Staphylococcus, positioning it as a potential antimicrobial agent. synose.comlookchem.com

Furthermore, a related compound, penta-O-galloyl-β-d-glucose (PGG), has exhibited potent antifungal activity. nih.gov Research has shown that PGG is effective against drug-resistant Candida albicans, Candida auris, and other non-albicans Candida species. nih.gov The minimum inhibitory concentrations (MICs) for PGG against various Candida species were found to be in the range of 0.25–8 μg/mL. nih.gov The antifungal action of PGG has been linked to its ability to chelate iron, a crucial nutrient for microbial growth. nih.gov

Ovicidal Effects on Arthropod Pests (e.g., Tetranychus urticae, Whitefly)

β-D-Glucose pentaacetate has been investigated for its effects on arthropod pests. synose.comlookchem.com It has been shown to have an ovicidal effect on the two-spotted spider mite, Tetranychus urticae, and the whitefly, Bemisia tabaci. synose.comlookchem.comscielo.br

In a study, synthetic acylsugars, including glucose penta-acetate, were evaluated for their biological effects on these pests. scielo.brscielo.br The application of glucose penta-acetate resulted in a delay in the hatching of arthropod eggs. scielo.brresearchgate.net This led to a mortality rate of approximately 95% in the first instar larvae of Tetranychus urticae, an effect that was also confirmed in adult mites. scielo.brresearchgate.net For Bemisia tabaci, treatment with glucose penta-acetate resulted in a low rate of egg hatching and emergence, with observed malformation in the adult insects that did emerge. scielo.brresearchgate.net

Table 2: Ovicidal Effects of β-D-Glucose Pentaacetate on Arthropod Pests

| Pest Species | Observed Effects |

|---|---|

| Tetranychus urticae (Two-spotted spider mite) | Delayed egg hatching, approximately 95% mortality in 1st instar larvae. scielo.brresearchgate.net |

| Bemisia tabaci (Whitefly) | Low rate of egg hatching and emergence, malformation in emerged adults. scielo.brresearchgate.net |

Advanced Material Science and Industrial Research Applications

Applications in Polymer and Material Science

The acetylated structure of beta-D-glucose pentaacetate imparts properties that make it a valuable component in the creation and modification of modern materials.

This compound is utilized as a bioplasticizer for polymers such as polylactide (PLA) and cellulose (B213188) acetate (B1210297). synose.com Its incorporation into these polymer matrices can modify their physical properties, enhancing flexibility and processing characteristics. This application is significant in the development of biodegradable materials, where tuning the performance of bioplastics is crucial for their widespread use. synose.com The compound also serves as a precursor in the synthesis of glycosyl-biodegradable polymers and copolymers, further expanding its role in creating environmentally benign plastics. synose.com

In the field of biomaterials, this compound is a key intermediate for the synthesis of complex macromolecules like glycopolymers and glycolipid mimics. synose.com These sugar-based polymers are of great interest for their potential in biomedical applications, including cell recognition and targeted drug delivery. A notable example is the development of a graft polymer of poly(hydroxyethyl methacrylate) and glucose, derived from glucose pentaacetate, which can be immobilized on polypropylene (B1209903) surfaces to facilitate protein recognition and adsorption. synose.com Furthermore, it is used to create "brush glycopolymers," which are designed to mimic the structure and function of natural glycolipids. synose.com

This compound is identified as a "CO2-phile," a material with a strong affinity for carbon dioxide. synose.com This property makes it a candidate for use as a phase-change physical solvent for CO2 capture. synose.com The underlying principle involves the ability of solid sugar acetates to melt in the presence of high-pressure CO2, absorbing the gas in the process. osti.gov This phenomenon, known as deliquescence, allows for the selective removal of CO2 from gas mixtures, which is particularly relevant for pre-combustion capture in energy applications. researchgate.net

Research has shown that several peracetylated sugars, including glucose pentaacetate, are completely miscible with liquid and supercritical CO2. researchgate.net Studies comparing anomers have indicated that α-D-glucose pentaacetate exhibits a significantly higher CO2 absorption capacity than the beta anomer. researchgate.netchemrxiv.org This process is advantageous as the absorbed CO2 can be released by reducing the pressure, allowing the solvent to be regenerated with lower energy input compared to traditional chemical absorption methods.

Table 1: CO2-philic Solids Studied for Phase-Change CO2 Absorption This table includes compounds tested alongside glucose pentaacetate for their ability to melt in the presence of high-pressure CO2.

| Compound Class | Specific Compound | Melts in Binary Phase with CO2? |

| Sugar Acetates | α-D(+)-Glucose pentaacetate | Yes |

| β-D-Galactose pentaacetate | Yes | |

| β-D-Ribofuranose tetraacetate | Yes | |

| D-(+)-Sucrose octaacetate | Yes | |

| Tert-butylated Aromatics | 2,4-Di-tert-butylphenol | Yes |

| 2,6-Di-tert-butyl-4-methylphenol | Yes | |

| Oxygenated Cyclic | 1,3,5-Trioxane | Yes |

| Data sourced from multiple studies investigating solid CO2-philes. osti.govosti.gov |

Leveraging its CO2-philic nature, this compound can act as a solubilizer for other organic compounds in supercritical carbon dioxide (scCO2). synose.com Supercritical CO2 is valued as a "green" solvent, and the ability to dissolve a wider range of substances within it expands its industrial utility. The high miscibility of sugar acetates with scCO2 is crucial for this application. researchgate.net This enables processes such as the selective extraction of metal ions, where glucose derivatives, in conjunction with additives, have been used to extract strontium (Sr²⁺) and lead (Pb²⁺) ions in a supercritical fluid medium. researchgate.net

This compound is employed in advanced pharmaceutical manufacturing through a process known as antisolvent crystallization. synose.comfengchengroup.commade-in-china.com In this technique, supercritical CO2 is used as an antisolvent. Because the compound is highly soluble in CO2, it can be used within this green solvent platform to help disperse active pharmaceutical ingredients (APIs). synose.comresearchgate.net This method allows for the selective separation of molecules and provides control over their crystal morphology and habit. synose.com Documented applications include the dispersion and processing of common APIs such as aspirin (B1665792) and paracetamol using sugar acetates in a CO2-based system. researchgate.net

Derivatives of this compound have been engineered to function as highly effective low-molecular-mass gelators (LMWGs). synose.comresearchgate.net A significant application of this research is in environmental remediation, specifically for oil spill recovery. rsc.orgacs.org Scientists have developed a triazole-containing derivative of this compound that acts as a phase-selective organogelator. researchgate.netrsc.org This compound can rapidly solidify oil from the water's surface, typically within one minute at room temperature, transforming the liquid oil into a solid gel that is easier to collect. researchgate.net This selective action means it gels the oil phase without significantly interacting with the water. rsc.orgsmartquantai.com

Table 2: Gelation Capability of a β-D-Glucose Pentaacetate Derivative This table shows various oils and fuels successfully gelled by the triazole derivative of this compound, demonstrating its potential for oil spill cleanup.

| Oil / Fuel Type | Result |

| DMS (Dimethyl Silicone) | Oleogel Formed |

| Mineral Oil | Oleogel Formed |

| Pump Oil | Oleogel Formed |

| Paraffin Oil | Oleogel Formed |

| Diesel Oil | Oleogel Formed |

| MS (Mixed Solvents) | Oleogel Formed |

| Data from a study on phase-selective gelators for oil spill recovery. rsc.org |

Antisolvent Crystallization of Pharmaceutical Molecules

Role in Flavor and Fragrance Industry Research

This compound serves multiple roles in the flavor and fragrance sector, primarily as a flavoring agent and a precursor in the synthesis of other flavor compounds. echemi.com Its application is notable in the tobacco industry, where it is used to modify and enhance the sensory characteristics of products. Research has shown that the addition of this compound can reduce the pungent smell of cigarettes. synose.com Furthermore, it is a key starting material in the synthesis of L-menthyl glucoside. synose.com When added to tobacco, L-menthyl glucoside imparts a cool and refreshing scent, demonstrating the role of this compound as a building block for creating novel flavor and aroma experiences. synose.com

While it is recognized as a flavoring agent, its direct use in fragrances is limited. thegoodscentscompany.com The industry also utilizes it as a solvent or diluent for other flavor and fragrance agents. thegoodscentscompany.com

Studies in Food Science and Related Applications

In the realm of food science, this compound is recognized as a food additive and flavoring agent. nih.gov Its utility stems from its chemical properties and its ability to influence flavor, stability, and analytical procedures for food products.

One of its significant roles is its involvement in the Maillard reaction. This chemical reaction between amino acids and reducing sugars is responsible for the characteristic browning and development of complex flavors in many cooked foods, such as baked goods. The use of this compound can, therefore, contribute to the desired flavor profile in certain processed foods. chemimpex.com

Beyond flavor, studies have explored its function as a stabilizer and preservative. By participating in metabolic pathways that can inhibit microbial growth, it has potential applications in extending the shelf life of food products.

Furthermore, this compound is a valuable tool in analytical chemistry within food science. chemimpex.com Due to its stability and ability to form distinct derivatives, it aids in the analysis of sugars and polysaccharides in complex food matrices. chemimpex.com This is crucial for quality control and the accurate quantification of carbohydrate content. chemimpex.com The U.S. Food and Drug Administration (FDA) lists glucose pentaacetate as a flavoring agent or adjuvant under 21 CFR 172.515, and it holds the FEMA (Flavor and Extract Manufacturers Association) number 2524. nih.gov

Data Tables

Table 1: FEMA GRAS Usage Levels for Glucose Pentaacetate as a Flavoring Agent

| Food Category | Average Maximum ppm |

| Baked Goods | 1500.0 |

| Nonalcoholic Beverages | 100.0 |

Source: The Good Scents Company. thegoodscentscompany.com This table reflects reported usage levels for D-glucose pentaacetate as a flavoring substance generally recognized as safe (GRAS) by the FEMA Expert Panel.

Table 2: Applications of this compound in Food Science

| Application Area | Specific Use | Research Finding |

| Flavoring | Food Additive | Used to modify or enhance the flavor profile of processed foods. nih.govchemimpex.com |

| Food Processing | Maillard Reaction | Contributes to the browning and flavor development in baked goods. |

| Preservation | Stabilizer & Preservative | Can inhibit microbial growth, potentially extending product shelf life. |

| Analytical Chemistry | Sugar Analysis | Forms stable derivatives, aiding in the identification and quantification of carbohydrates in complex food mixtures. chemimpex.com |

Theoretical and Computational Studies

Density Functional Theory (DFT) for Reaction Mechanisms and Properties

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reaction mechanisms and electronic properties of beta-D-glucose pentaacetate. DFT calculations, particularly at the B3LYP/6-31G* level of theory, have been instrumental in understanding the deacylation process. nih.gov

One key area of investigation has been the deacetylation of this compound in the presence of Lewis acids like boron trifluoride (BF₃). nih.gov Computational studies have been performed to determine the optimal geometries and energy variations during this reaction. nih.gov The calculations revealed a weak interaction between BF₃ and the oxygen atoms of the pyranose ring or the anomeric acetyl group. nih.gov These theoretical findings support experimental results that show the deacetylation of this compound with a Lewis acid leads to the formation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. nih.gov

DFT has also been used to explore potential reaction pathways involving an oxonium intermediate and water. nih.gov The anomeric effect, a stereoelectronic effect that influences the conformation and reactivity of glycosides, has been clearly demonstrated through both experimental and computational results in the deacetylation and dealkylation of glucose pentaacetate derivatives. nih.gov Furthermore, DFT calculations have been employed to understand the energetics of hydrolysis, providing a theoretical basis for the molecule's stability and reactivity in different chemical environments.

Recent studies have also explored the anomerization of this compound under basic conditions, a less common transformation. researchgate.netresearchgate.net An imidazole-promoted anomerization in the solid state was discovered, and a proposed mechanism involving an inter/intramolecular acyl transfer, facilitated by two imidazole (B134444) molecules in a concerted manner, has been put forward. researchgate.netresearchgate.net This novel, mild anomerization process, which can proceed in both organic solvents and the solid state, opens new avenues for stereoselective transformations of glucosides. chemrxiv.org Ab initio molecular dynamics simulations have also been used to confirm the activity of proposed reaction complexes under typical operating conditions. researchgate.net

Table 1: Computational Methods and Findings in DFT Studies of this compound

| Research Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Deacylation Mechanism | DFT (B3LYP/6-31G*) | Elucidation of optimal geometries and energy variations during deacetylation with BF₃. | nih.gov |

| Anomeric Effect | DFT (B3LYP/6-31G*) | Demonstration of the anomeric effect in deacetylation and dealkylation reactions. | nih.gov |

| Hydrolysis Energetics | DFT | Elucidation of the energetic favorability of hydrolysis reactions. | |

| Anomerization | Ab initio molecular dynamics | Confirmation of the activity of a proposed imidazole-promoted anomerization complex. | researchgate.net |

Molecular Dynamics Simulations for Anomerization and Crystallization

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, providing insights into processes like anomerization and crystallization that are difficult to observe experimentally in real-time.

Anomerization, the conversion between the α and β anomers at the C1 position, is a fundamental process in carbohydrate chemistry. While traditionally studied under acidic conditions, recent research has uncovered an imidazole-promoted anomerization of this compound that can occur in the solid state at room temperature. researchgate.netresearchgate.net This unprecedented solid-state transformation proceeds to full conversion after simple mixing, without the need for continuous stirring or mechanomixing. researchgate.netresearchgate.net MD simulations can be employed to model the conformational changes and intermolecular interactions that drive this process, providing a molecular-level understanding of the reaction dynamics. An ab initio molecular dynamics simulation has confirmed the activity of the proposed reaction complex under typical conditions. researchgate.net

Crystallization is another area where MD simulations can provide valuable information. The process of recovering pure this compound from mixtures often involves repeated crystallization steps. google.com MD simulations can model the nucleation and growth of crystals from a solution or melt, helping to understand the factors that influence crystal morphology and purity. By simulating the interactions between solute molecules and the solvent, researchers can gain insights into the optimal conditions for crystallization, potentially leading to more efficient purification processes.

Stereochemical Models and Computational Analysis of Reactivity

The stereochemistry of this compound is a critical determinant of its reactivity and biological activity. Computational analysis and the development of stereochemical models are essential for understanding how its three-dimensional structure influences its interactions with other molecules.